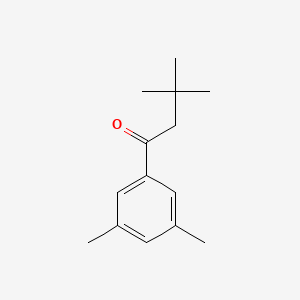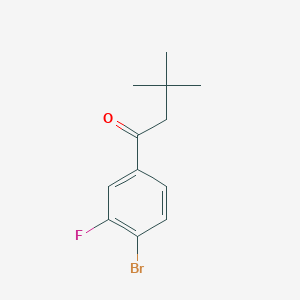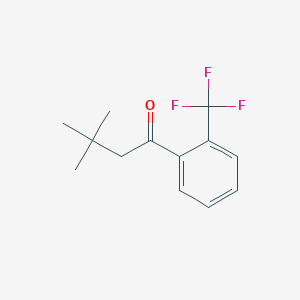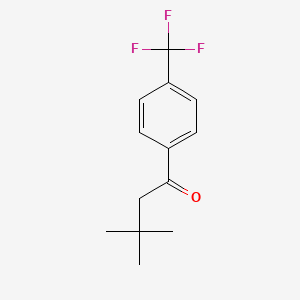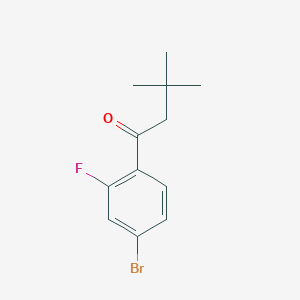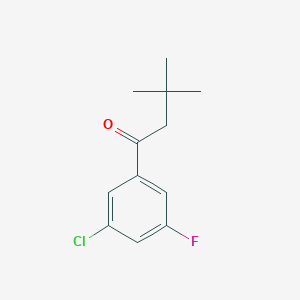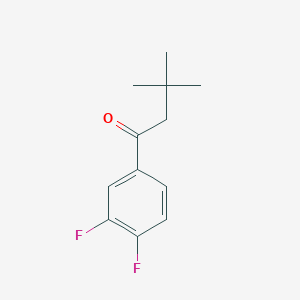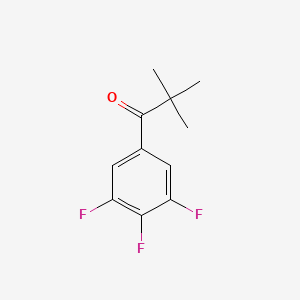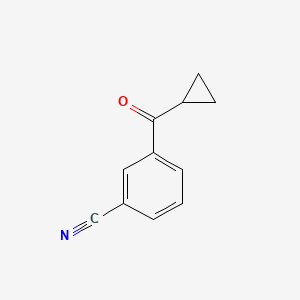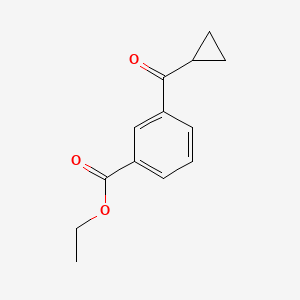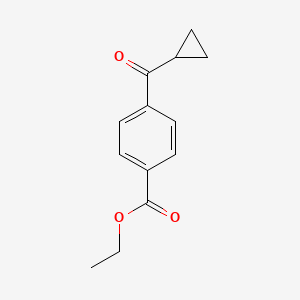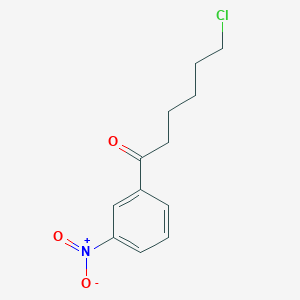
6-Chloro-1-(3-nitrophenyl)-1-oxohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(3-nitrophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a ketone functional group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane typically involves the reaction of 3-nitrobenzoyl chloride with 6-chlorohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-Nitrobenzoyl chloride+6-ChlorohexanoneBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-(3-nitrophenyl)-1-oxohexane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction of Nitro Group: 6-Chloro-1-(3-aminophenyl)-1-oxohexane.
Reduction of Ketone Group: 6-Chloro-1-(3-nitrophenyl)-1-hexanol.
Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-1-(3-nitrophenyl)-1-oxohexane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1-(4-nitrophenyl)-1-oxohexane: Similar structure but with the nitro group in the para position.
6-Chloro-1-(2-nitrophenyl)-1-oxohexane: Similar structure but with the nitro group in the ortho position.
6-Bromo-1-(3-nitrophenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
6-Chloro-1-(3-nitrophenyl)-1-oxohexane is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and interaction with other molecules. The presence of the ketone group also adds to its versatility in various chemical reactions.
Propiedades
IUPAC Name |
6-chloro-1-(3-nitrophenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-8-3-1-2-7-12(15)10-5-4-6-11(9-10)14(16)17/h4-6,9H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAMEISQAGLSPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642269 |
Source


|
| Record name | 6-Chloro-1-(3-nitrophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-47-3 |
Source


|
| Record name | 6-Chloro-1-(3-nitrophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
